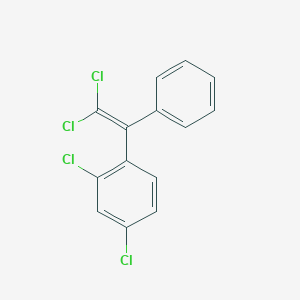![molecular formula C12H11ClN2O9S B12560155 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate CAS No. 142936-93-4](/img/structure/B12560155.png)
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfonyl-oxy group attached to a nitrobenzene moiety, combined with a perchlorate anion.
Méthodes De Préparation
The synthesis of 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-nitrobenzenesulfonyl chloride and 1-methylpyridinium.
Reaction Conditions: The 2-nitrobenzenesulfonyl chloride is reacted with 1-methylpyridinium under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl-oxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the sulfonyl-oxy linkage.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism by which 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrobenzene moiety can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites on proteins, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate include other pyridinium salts and nitrobenzene derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and applications. For example:
1-Methylpyridinium chloride: Lacks the nitrobenzene and sulfonyl-oxy groups, making it less reactive in certain types of chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains the nitrobenzene and sulfonyl groups but lacks the pyridinium core, limiting its applications in biological studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
142936-93-4 |
|---|---|
Formule moléculaire |
C12H11ClN2O9S |
Poids moléculaire |
394.74 g/mol |
Nom IUPAC |
(1-methylpyridin-1-ium-3-yl) 2-nitrobenzenesulfonate;perchlorate |
InChI |
InChI=1S/C12H11N2O5S.ClHO4/c1-13-8-4-5-10(9-13)19-20(17,18)12-7-3-2-6-11(12)14(15)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FGVRBIXSLOCFFN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
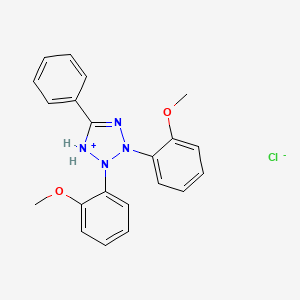
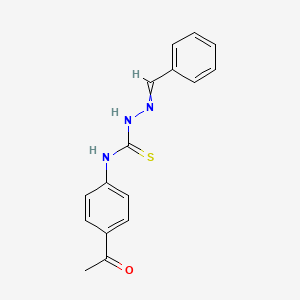
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
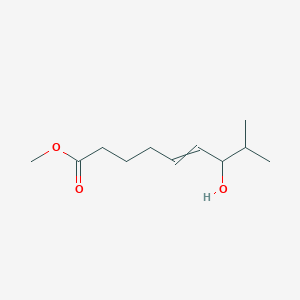
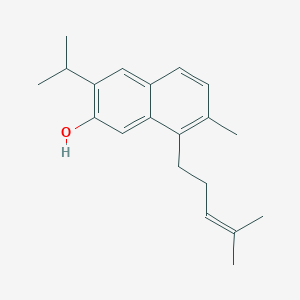
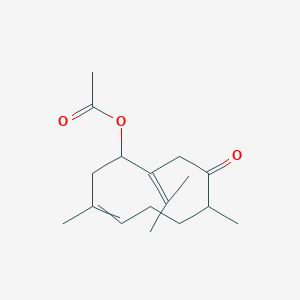
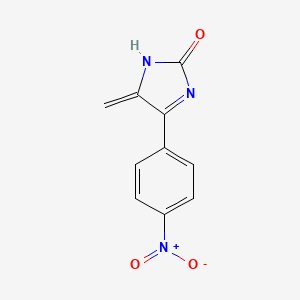
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
